Atriopeptin III (AP III) is a 24-amino acid peptide belonging to the atrial natriuretic factor (ANF) family. These peptides are primarily synthesized and released by cardiac atrial cells in response to atrial stretch caused by increased blood volume [, , ]. AP III exerts a potent and rapid hypotensive effect, primarily by decreasing cardiac output secondary to a reduced stroke volume caused by lowered filling pressure []. The kidneys play a significant role in eliminating AP III, accounting for about 59% of its clearance through degradation [].
Atriopeptin III is synthesized in the cardiac atria of mammals. It is derived from a larger precursor protein known as prepro-atrial natriuretic factor, which undergoes several processing steps to yield the active peptide. This synthesis occurs in response to increased atrial stretch and volume overload, often seen in conditions such as heart failure.
Atriopeptin III belongs to the class of peptides known as natriuretic peptides. It is characterized by its ability to induce diuresis (increased urine production) and natriuresis (excretion of sodium in urine). This peptide is classified under the broader category of cardiovascular hormones due to its significant effects on cardiovascular physiology.
The synthesis of Atriopeptin III can be accomplished through various methods, including:
The synthesis typically involves protecting amino acids during the coupling process to prevent unwanted reactions. The final product is deprotected and cleaved from the resin, followed by purification through chromatographic techniques.
Atriopeptin III consists of a chain of amino acids that typically includes 28 residues. The specific sequence contributes to its biological activity and receptor binding capabilities. The molecular formula for Atriopeptin III can be represented as CHNOS, indicating a complex structure with various functional groups.
The three-dimensional structure of Atriopeptin III has been elucidated using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. These studies reveal that the peptide adopts a specific conformation essential for its interaction with receptors on target cells.
Atriopeptin III participates in several biochemical reactions within the body:
The interaction between Atriopeptin III and its receptors triggers a cascade of molecular events that modulate ion channels and transporters, influencing renal function and vascular tone.
The mechanism by which Atriopeptin III exerts its physiological effects involves:
Studies have shown that Atriopeptin III significantly reduces blood pressure in animal models, demonstrating its potential therapeutic applications in managing hypertension .
Atriopeptin III has several important applications in scientific research:
Atriopeptin III (AP III), a 24-amino acid atrial natriuretic peptide, demonstrates potent natriuretic and diuretic actions in experimental chronic renal failure (CRF) models. These effects are particularly significant given the compromised excretory capacity in renal impairment.
In rats subjected to 5/6 nephrectomy (a well-established CRF model), AP III infusion (0.2 μg/kg/min) significantly enhances glomerular filtration rate despite reduced renal mass. Research demonstrates a 24% increase in GFR during AP III infusion, occurring independently of renal blood flow changes [1] [4] [6]. This GFR elevation is particularly pronounced in animals with severely compromised baseline function (GFR <0.5 ml/min), where AP III administration sustains increased filtration throughout the 60-minute infusion period. The mechanism involves preferential afferent arteriolar vasodilation and efferent arteriolar vasoconstriction, increasing hydraulic pressure within glomerular capillaries. This hemodynamic adjustment represents a crucial compensatory mechanism to augment filtration capacity in remnant nephrons, contrasting sharply with many conventional diuretics that lack this glomerular action [1] [4].
Table 1: Renal Effects of Atriopeptin III (0.2 μg/kg/min) in 5/6 Nephrectomy Rat Model [1] [4] [6]
Parameter | Baseline (Pre-AP III) | During AP III Infusion | Change (%) |
---|---|---|---|
Glomerular Filtration Rate | 0.42 ± 0.03 ml/min | 0.52 ± 0.04 ml/min | +24%* |
Urine Flow Rate | 12.5 ± 1.8 μl/min | 55.0 ± 6.2 μl/min | +340%* |
Sodium Excretion | 0.21 ± 0.04 μEq/min | 2.31 ± 0.35 μEq/min | +1000%* |
Fractional Sodium Excretion | 3.2 ± 0.5% | 12.3 ± 1.2% | +284%* |
Renal Blood Flow | 5.8 ± 0.4 ml/min | 5.7 ± 0.3 ml/min | NS |
p < 0.01; NS = Not Significant |
AP III profoundly enhances sodium excretion in CRF, with studies reporting 9-12 fold increases in absolute sodium excretion and 4.4-fold elevations in urine flow during infusion [1] [4]. Crucially, fractional excretion of sodium (FENa) increases dramatically, reaching 9-15% in severely compromised kidneys (baseline GFR <0.5 ml/min), indicating a potent tubular effect beyond simply increasing filtered load [1] [6]. This natriuretic efficacy persists across diverse CRF models. In adenine-induced CRF rats (characterized by extensive tubular damage and interstitial fibrosis), AP III (125-500 ng/kg IV bolus) increased sodium excretion comparably to sham-operated controls despite markedly reduced baseline renal blood flow (30-75% reduction) and GFR (≈80% reduction) [2] [3]. Similarly, in subtotal nephrectomy models, AP III administration elicited dose-dependent increases in sodium excretion (37-106% across 125-500 ng/kg doses), confirming that remnant nephrons retain sensitivity to AP III's natriuretic actions [2] [3]. This robust response suggests that the molecular machinery for AP III signaling remains functionally intact despite uremic toxin accumulation and structural damage characteristic of CRF.
AP III exerts significant systemic hemodynamic effects mediated through direct and indirect vasodilatory pathways. Bolus injections followed by continuous infusion in both normotensive (WKY) and spontaneously hypertensive (SHR) rats induce a progressive decrease in mean arterial pressure (MAP), accompanied by a reduction in cardiac output without significant heart rate changes [7]. The hypotensive response exhibits a biphasic pattern: an initial transient decrease in peripheral vascular resistance (maximal at 5 minutes) followed by a resistance increase, while the progressive MAP decline is primarily attributed to reduced cardiac output secondary to diminished stroke volume and lowered cardiac filling pressures [7]. Notably, volume expansion fully restores preload-dependent parameters (left ventricular pressures, dP/dt), suggesting that AP III's hypotensive effect is partly volume-mediated rather than solely caused by direct arteriolar vasodilation. The vasodilatory properties involve activation of membrane-bound guanylyl cyclase-coupled natriuretic peptide receptor-A (NPR-A), elevating intracellular cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells. This cGMP surge activates protein kinase G (PKG), leading to decreased cytosolic calcium concentrations and reduced sensitivity to constrictive agents like angiotensin II and norepinephrine, particularly in renal, mesenteric, and coronary vascular beds [7].
Beyond glomerular actions, AP III directly modulates tubular sodium handling through multiple synergistic mechanisms:
Table 2: Comparative Natriuretic Mechanisms of Atriopeptin III vs. Loop Diuretic in Experimental Models [1] [9]
Mechanism/Action | Atriopeptin III | Loop Diuretic (Frusemide) |
---|---|---|
Primary Site of Action | Glomeruli, Proximal & Distal Tubules | Thick Ascending Limb (TAL) |
Glomerular Filtration Rate | Increases (20-24%) | Unchanged or Slightly Decreased |
Renal Blood Flow | Unchanged | Variable (Species/Model Dep.) |
Tubular Sodium Reabsorption | Inhibits Na+-ATPase (PT), ENaC (CD) | Inhibits NKCC2 (TAL) |
Urine Flow Increase | ++++ (97.5 μl/min/g) | ++ (44.1 μl/min/g) |
Fractional Na Excretion | ++ (4.8%) | +++ (6.7%) |
Distal Delivery | Significantly Increased | Profoundly Increased |
Oxygen Consumption | Increased (due to ↑GFR) | Decreased |
PT = Proximal Tubule; CD = Collecting Duct; TAL = Thick Ascending Limb |
Table 3: Molecular Pathways of Atriopeptin III-Induced Tubular Sodium Reabsorption Inhibition [5] [8] [10]
Target Segment | Molecular Target | Signaling Pathway | Functional Consequence |
---|---|---|---|
Proximal Tubule | Na+-ATPase | NPR-A → cGMP → PKG → Phosphorylation | 50% Inhibition of Na+ extrusion |
Proximal Tubule | NHE3 (indirect) | NPR-A → cGMP → Antagonizes Ang II | Reduced Na+/H+ exchange |
Distal Tubule/Collecting Duct | Amiloride-sensitive ENaC | NPR-A → cGMP → PKG → Reduced Channel Open Probability | Reduced Electrogenic Na+ Reabsorption |
Collecting Duct | Aldosterone Signaling | NPR-A → cGMP → PKG → Inhibition of MR-mediated transcription | Antagonism of Aldosterone-induced Na+ retention |
Systemic | Renin-Angiotensin-Aldosterone System (RAAS) | NPR-A → cGMP → Inhibition of Renin Release | Reduced Circulating Ang II & Aldosterone |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7